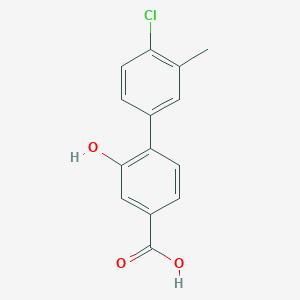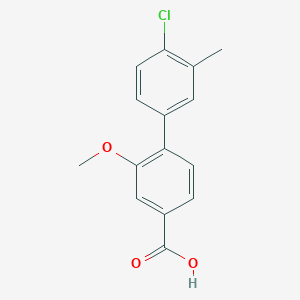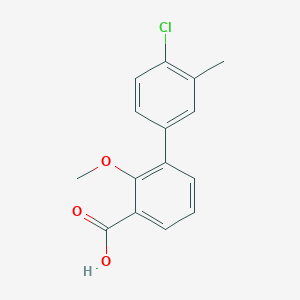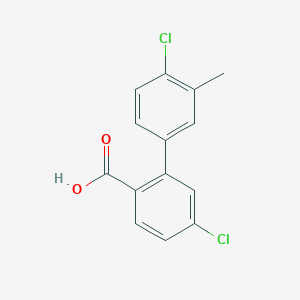
5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, commonly referred to as 5-CMFBA, is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a melting point of 155°C and a boiling point of 302°C. 5-CMFBA has a variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects.
科学研究应用
5-CMFBA has a variety of research applications, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. In addition, 5-CMFBA has been used in the synthesis of biologically active compounds such as drugs, pesticides, and agrochemicals. It has also been used in the synthesis of fluorescent probes and in the production of polymers.
作用机制
The mechanism of action of 5-CMFBA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamines, such as serotonin and dopamine, in the brain. By inhibiting MAO, 5-CMFBA may increase the availability of these neurotransmitters, resulting in increased levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFBA are not fully understood. However, it has been suggested that 5-CMFBA may have antidepressant and anxiolytic effects. In addition, 5-CMFBA may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 5-CMFBA may increase the levels of acetylcholine in the brain, resulting in increased cognitive function.
实验室实验的优点和局限性
The main advantage of using 5-CMFBA in lab experiments is its availability and low cost. 5-CMFBA is readily available from chemical suppliers, and it is relatively inexpensive compared to other organic compounds. In addition, 5-CMFBA is relatively stable and can be stored for long periods of time without significant degradation. However, the use of 5-CMFBA in lab experiments is limited by the fact that it is a hazardous compound and should be handled with caution.
未来方向
The future directions for research on 5-CMFBA include further exploration of its mechanism of action and its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 5-CMFBA and to identify new applications for this compound. Finally, further research is needed to optimize the synthesis method and to develop new methods for the synthesis of 5-CMFBA.
合成方法
5-CMFBA can be synthesized by two different methods: the classical method and the microwave-assisted method. The classical method involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a temperature of 80°C for five hours. The second method is the microwave-assisted method, which involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a microwave reactor at a temperature of 80°C for a shorter period of time.
属性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAYCAAFXVQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690394 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-46-4 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














